molecular formula C16H12FN3OS B2480165 3-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-39-9

3-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2480165
CAS No.: 392243-39-9
M. Wt: 313.35
InChI Key: PXQZWVASYPAZME-UHFFFAOYSA-N
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Description

3-Fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide scaffold substituted with a fluorine atom at the 3-position and a 1,3,4-thiadiazole ring linked to a 2-methylphenyl group. This structure combines electron-withdrawing (fluoro) and hydrophobic (methylphenyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

3-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c1-10-5-2-3-8-13(10)15-19-20-16(22-15)18-14(21)11-6-4-7-12(17)9-11/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQZWVASYPAZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methylphenyl Thiosemicarbazide

The precursor 2-methylphenyl thiosemicarbazide is synthesized by reacting 2-methylphenyl isothiocyanate with hydrazine hydrate in anhydrous ethanol under reflux (78°C, 4–6 h). The reaction proceeds via nucleophilic addition-elimination, yielding the thiosemicarbazide intermediate with >85% purity after recrystallization from ethanol.

Reaction Scheme:
$$
\text{2-Methylphenyl-NCS} + \text{NH}2\text{NH}2 \rightarrow \text{2-Methylphenyl-NH-CS-NH-NH}_2 \quad
$$

Acid-Catalyzed Cyclization

Cyclization to the 1,3,4-thiadiazole ring is achieved using concentrated sulfuric acid (H$$2$$SO$$4$$) at 80–90°C for 7 h. The mechanism involves protonation of the thiosemicarbazide carbonyl, followed by intramolecular nucleophilic attack by the sulfur atom and subsequent dehydration (Scheme 1). This method produces 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine with yields of 65–72% after neutralization and filtration.

Critical Parameters:

  • Acid concentration: ≥95% H$$2$$SO$$4$$ ensures complete cyclization
  • Temperature control: Maintaining 85±5°C prevents sulfonation side reactions

Hantzsch Thiadiazole Synthesis

The Hantzsch method provides an alternative route using thioamide intermediates, offering improved regioselectivity for the 2-amino substitution pattern.

Thioamide Preparation

3-Fluorobenzothioamide is synthesized by treating 3-fluorobenzamide with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in dry toluene under nitrogen. Reaction completion (monitored via TLC) typically requires 3 h at 110°C, yielding 89–93% thioamide.

Cyclization with Hydrazine Derivatives

The thioamide reacts with 2-methylphenylhydrazine in acetic acid at reflux (118°C, 2 h) to form the thiadiazole ring. This one-pot method achieves 68–75% yields but requires strict stoichiometric control (1:1.05 thioamide:hydrazine ratio) to minimize dimerization byproducts.

Advantages Over Cyclocondensation:

  • Faster reaction times (2–3 h vs. 7 h)
  • Higher functional group tolerance for electron-withdrawing substituents

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates thiadiazole formation while improving yields. A representative protocol involves:

  • Mixing 2-methylphenyl thiosemicarbazide (1 eq) and 3-fluorobenzoic acid (1.1 eq) in polyphosphoric acid (PPA)
  • Irradiating at 300 W, 120°C for 15 min
  • Quenching with ice-water and extracting with ethyl acetate

This method achieves 82% yield compared to 68% under conventional heating, attributed to uniform thermal activation and reduced side reactions.

Benzamide Coupling Strategies

Following thiadiazole synthesis, the 3-fluorobenzamide moiety is introduced via nucleophilic acyl substitution.

Schotten-Baumann Reaction

The aminothiadiazole (1 eq) is suspended in 10% NaOH solution at 0–5°C, followed by dropwise addition of 3-fluorobenzoyl chloride (1.05 eq). After stirring for 2 h, the product precipitates at pH 6–7, yielding 75–80% pure material.

Optimization Data:

Parameter Optimal Value Yield Impact
Temperature 0–5°C +12% vs RT
NaOH Concentration 10% Prevents hydrolysis
Stoichiometry 1:1.05 Minimizes diacylation

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1 eq) in dichloromethane facilitate coupling between 3-fluorobenzoic acid and aminothiadiazole. This method yields 88–92% product but requires anhydrous conditions and costly reagents.

Industrial-Scale Production

Continuous Flow Synthesis

A two-stage continuous flow system optimizes mass transfer and thermal management:

  • Thiadiazole Formation Module

    • Reactor 1: PFA tube (10 mL volume, 120°C)
    • Residence time: 8 min
    • Throughput: 1.2 kg/h
  • Benzamide Coupling Module

    • Reactor 2: Packed-bed column with immobilized lipase
    • Solvent: Supercritical CO$$_2$$
    • Conversion: 94% per pass

This system achieves 87% overall yield with 99.5% purity, surpassing batch methods in efficiency.

Comparative Analysis of Synthesis Routes

Table 1. Method Comparison for this compound

Method Yield (%) Purity (%) Time (h) Scale-Up Feasibility
Cyclocondensation 68 95 9 Moderate
Hantzsch 72 97 5 High
Microwave 82 98 0.25 Limited
Continuous Flow 87 99.5 0.13 Excellent

Key trends:

  • Microwave and flow chemistry enable near-quantitative yields but require specialized equipment
  • Conventional methods remain preferable for small-scale research synthesis

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and benzamide group undergo oxidation under controlled conditions:

Oxidizing Agent Conditions Products Key Observations
Hydrogen peroxide (H₂O₂)60–80°C, acidic mediumSulfoxide derivativesPartial oxidation of sulfur in the thiadiazole ring occurs without ring degradation
Potassium permanganate (KMnO₄)Aqueous alkaline solution, refluxSulfonic acid derivativesComplete oxidation of sulfur to sulfone groups, confirmed via FT-IR analysis
Ozone (O₃)-78°C, dichloromethaneRing-opened intermediatesLimited practical utility due to low selectivity

Mechanistic Insight :
The electron-withdrawing fluorine atom enhances the electrophilic character of the thiadiazole ring, facilitating sulfur-centered oxidation. In H₂O₂-mediated reactions, the methylphenyl substituent stabilizes transition states through steric effects, slowing over-oxidation.

Reduction Reactions

Reductive transformations target the amide bond and aromatic systems:

Reducing Agent Conditions Products Yield
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, 0°C → RTSecondary amine (N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzylamine)68–72%
Sodium borohydride (NaBH₄)Methanol, refluxNo reaction
Catalytic hydrogenation (H₂/Pd-C)50 psi, ethanolPartially saturated thiadiazole ring<10%

Structural Influence :
The fluorine atom’s electronegativity reduces electron density at the amide carbonyl, making LiAlH₄ the only viable agent for carbonyl reduction. Hydrogenation attempts show the thiadiazole ring’s inherent stability against saturation .

Electrophilic Substitution

The benzamide moiety participates in regioselective substitutions:

Reaction Type Reagents Position Products
NitrationHNO₃/H₂SO₄Meta to fluorine3-fluoro-5-nitro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
HalogenationCl₂/FeCl₃Ortho to fluorine3-fluoro-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
SulfonationSO₃/H₂SO₄Para to fluorineSulfonic acid derivatives (low yield)

Directing Effects :

  • Fluorine acts as a meta-director due to its -I effect.

  • The thiadiazole ring’s electron-deficient nature limits electrophilic attack on the 2-methylphenyl group.

Nucleophilic Aromatic Substitution

The fluorine atom undergoes substitution under harsh conditions:

Nucleophile Conditions Products Kinetics
NaOH (10% aq.)120°C, 24 hr3-hydroxy derivativek=1.2×105s1k = 1.2 \times 10^{-5} \, \text{s}^{-1}
NH₃ (anhydrous)150°C, sealed tube3-amino derivative41% conversion
NaSHDMF, 100°C3-mercapto derivativeLimited by side reactions

Activation Barriers :
The fluorine’s position ortho to the electron-withdrawing amide group increases activation energy, requiring elevated temperatures for measurable reactivity.

Comparative Reactivity of Analogous Compounds

The 2-methylphenyl substituent uniquely modulates reactivity compared to other derivatives:

Compound Substituent Oxidation Rate (H₂O₂) Reduction Efficiency (LiAlH₄)
3-fluoro-N-[5-(2-methylphenyl)-...]benzamide2-methylphenylModerate (t₁/₂ = 45 min)High (72%)
3-fluoro-N-[5-phenyl-...]benzamidePhenylFast (t₁/₂ = 28 min)Moderate (58%)
3-fluoro-N-[5-(4-chlorophenyl)-...]benzamide 4-chlorophenylSlow (t₁/₂ = 68 min)Low (34%)

Trend Analysis :

  • Electron-donating groups (e.g., methyl) accelerate oxidation but hinder reduction.

  • Bulky substituents at the 5-position improve reaction selectivity .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

Medium Temperature Degradation Products Half-Life
pH 1.0 (HCl)37°CBenzamide hydrolysis to benzoic acid8.2 hr
pH 7.4 (PBS)37°CNo degradation>30 days
pH 13.0 (NaOH)25°CComplete ring cleavage<1 hr

Implications :
Stability in neutral conditions supports its use in biological assays, while alkaline hydrolysis provides a route for metabolite studies .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds containing thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that 3-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrates potent growth inhibition in vitro against several cancer types, making it a candidate for further development as an anticancer agent.

2. Anti-inflammatory Properties
The compound's structure suggests potential interactions with inflammatory pathways. Preliminary studies have indicated that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and psoriasis.

3. Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results that suggest its utility as an antimicrobial agent.

Agrochemical Applications

1. Pesticide Development
The unique chemical structure of this compound allows for the exploration of its efficacy as a pesticide or herbicide. Its biological activity can be harnessed to develop new formulations that target specific pests while minimizing environmental impact.

Materials Science Applications

1. Polymer Chemistry
Due to its unique properties, this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical strength. The incorporation of thiadiazole rings into polymer matrices can lead to materials with improved performance characteristics.

Data Summary

The following table summarizes key findings regarding the applications of this compound:

Application Area Key Findings References
Anticancer ActivitySignificant growth inhibition in various cancer cell lines
Anti-inflammatory PropertiesInhibition of pro-inflammatory cytokines
Antimicrobial ActivityEffective against multiple bacterial strains
Pesticide DevelopmentPotential for use as a selective pesticide
Polymer ChemistryCan enhance thermal stability and mechanical strength in polymers

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Study on Anticancer Activity: A preclinical study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines with IC50 values indicating strong potential for further development as an anticancer drug.

Research on Anti-inflammatory Effects: Another study explored the compound's ability to modulate inflammatory responses in vitro, showing reduced levels of interleukin-6 (IL-6) production in treated cells compared to controls.

Exploration of Antimicrobial Properties: In vitro tests confirmed that the compound displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may act as an inhibitor of heme oxygenase-1, which plays a role in oxidative stress response .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Fluorine vs. Halogens : Fluorine’s electronegativity may enhance metabolic stability compared to bulkier halogens like bromine or chlorine .

Spectral and Physicochemical Properties

Spectral data from analogs provide insights into substituent effects:

NMR and IR Characteristics:
  • 3-Fluoro Substitution : In compound 4e (3-fluoro analog), the $ ^1H $ NMR showed downfield shifts for aromatic protons adjacent to fluorine (δ 7.4–8.1 ppm), consistent with electron-withdrawing effects. The IR spectrum displayed C=O stretching at ~1680 cm$^{-1}$ .
  • Bromo Substitution : The 2-bromo analog (17) exhibited a distinct $ ^1H $ NMR peak for the bromine-adjacent proton (δ 7.8 ppm) and a lower C=O stretching frequency (~1665 cm$^{-1}$) due to reduced electron density .

Physical Properties :

  • Melting Points : Fluorinated analogs (e.g., 4e: mp 180–182°C) generally have lower melting points than brominated derivatives (17: mp 212–214°C), attributed to weaker halogen bonding in fluorinated compounds .

Key Observations :

  • Fluorine’s Role : Fluorine may enhance bioavailability but reduce potency compared to bromine in DHFR inhibition .
  • Thiadiazole Modifications : Sulfonamide derivatives (e.g., 9b) exhibit strong antioxidant activity, suggesting the thiadiazole core’s versatility in diverse therapeutic contexts .

Molecular Docking and Binding Interactions

Docking studies for analogs reveal critical binding motifs:

  • DHFR Inhibition : Brominated benzamide-thiadiazoles (17) form six hydrogen bonds with DHFR (∆G = −9.0 kcal/mol), while fluorinated analogs may exhibit weaker interactions due to smaller atomic size .
  • Antiviral Targets : Pyridinyl-thiadiazole derivatives (4e) bind to influenza neuraminidase via hydrophobic interactions with the pyridine ring, a feature absent in the target compound’s 2-methylphenyl group .

Biological Activity

3-Fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Its unique structure, featuring a fluorine atom and a thiadiazole ring, has garnered attention for potential biological activities, particularly in the field of anticancer research.

  • Molecular Formula : C16H12FN3OS
  • Molecular Weight : 313.4 g/mol
  • Structural Features : The compound consists of a fluorine substituent on the benzene ring and a thiadiazole group, which are known to influence its biological activity.

Anticancer Properties

Research indicates that thiadiazole derivatives, including this compound, exhibit significant cytotoxic properties against various cancer cell lines. Notable findings include:

  • Inhibition of Cancer Cell Growth : Studies have shown that this compound inhibits growth in several human cancer cell lines such as:
    • Colon Cancer (HCT116) : IC50 values ranging from 0.28 to 10 μg/mL.
    • Lung Cancer (H460) : Demonstrated significant growth inhibition.
    • Breast Cancer (MCF-7) : Notable cytotoxic effects observed.

The mechanism of action is believed to involve the compound's interaction with specific molecular targets, potentially modulating enzyme or receptor activity and influencing various biological pathways.

The biological activity of this compound may involve:

  • Binding Affinity : Interaction with specific enzymes or receptors.
  • Apoptosis Induction : Evidence suggests that the compound may induce apoptosis in cancer cells through mechanisms similar to established anticancer drugs like Tamoxifen.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features and potential advantages of this compound:

Compound NameMolecular FormulaUnique Features
4-Fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamideC16H12FN3OSContains fluorine; potential anticancer activity
2-Fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamideC16H12FN3OSDifferent position of fluorine; varying biological activity
1-Fluoro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamideC16H12ClFN3OSChlorine substitution; different pharmacological profile

The presence of the fluorine atom in specific positions significantly influences the biological activity and chemical reactivity of these compounds.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of thiadiazoles can exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:

  • Study on MCF-7 Cells : A compound structurally related to this compound showed an IC50 value comparable to Tamoxifen (IC50 = 10.38 μM), indicating potential as an effective anticancer agent.
  • Flow Cytometry Analysis : This technique revealed that related compounds are potent inducers of apoptosis in MCF-7 cells in a dose-dependent manner.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how is the product characterized?

  • Synthetic Routes :

  • Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives with α-haloketones or carboxylic acids under POCl₃ catalysis (e.g., 90°C reflux for 3 hours) .
  • Step 2 : Amidation of the thiadiazole-2-amine intermediate with 3-fluorobenzoyl chloride in anhydrous conditions (e.g., DMF as solvent, room temperature) .
  • Key Conditions : Temperature control (70–90°C), solvent selection (DMF, DCM), and inert atmospheres to prevent oxidation .
    • Characterization Methods :
TechniquePurposeExample Data
¹H/¹³C NMR Confirm regiochemistry and purityAromatic protons at δ 7.2–8.1 ppm; CF₃ group at δ 120–125 ppm (¹³C)
HPLC-MS Verify molecular weight and purity[M+H]⁺ peak at m/z 363.36
FTIR Identify functional groups (amide C=O stretch at ~1650 cm⁻¹)

Q. What biological activities are associated with this compound, and how are they preliminarily assessed?

  • Known Activities : Anticancer (e.g., inhibition of kinase enzymes), antimicrobial (via disruption of bacterial cell membranes), and anti-inflammatory (COX-2 inhibition) .
  • Assessment Methods :

  • In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values in µM range) .
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition at 1–10 µM) .
  • Microbial Susceptibility : Disk diffusion assays for zone-of-inhibition analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Critical Parameters :

  • Temperature : Lower temperatures (≤70°C) reduce side reactions during cyclization .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance amidation efficiency .
  • Catalyst : Use of Mn(II) or Fe(III) catalysts for regioselective thiadiazole formation .
    • Contradictions : Some studies report POCl₃ as superior to PCl₅ for cyclization due to reduced byproducts , while others suggest microwave-assisted synthesis reduces reaction time by 50% .

Q. How do structural modifications (e.g., fluorine substitution) impact bioactivity and pharmacokinetics?

  • Fluorine Effects :

  • Bioactivity : The 3-fluoro group enhances binding to hydrophobic enzyme pockets (e.g., via π-π stacking with tyrosine residues) .
  • PK/PD : Fluorine increases metabolic stability (reduced CYP450-mediated oxidation) but may reduce solubility .
    • Methodology :
  • SAR Studies : Compare analogues (e.g., 3-Cl vs. 3-F) using molecular docking (AutoDock Vina) .
  • LogP Analysis : Measure partition coefficients (e.g., shake-flask method) to correlate hydrophobicity with activity .

Q. How can contradictory data on biological efficacy across studies be resolved?

  • Case Example : Discrepancies in reported IC₅₀ values for anticancer activity may arise from:

  • Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
  • Compound Purity : Validate via orthogonal techniques (e.g., NMR + HPLC-MS) to exclude impurities .
    • Resolution Strategies :
  • Dose-Response Curves : Use 8–10 concentration points to improve accuracy .
  • Structural Confirmation : Single-crystal X-ray diffraction to confirm regiochemistry .

Methodological Design Questions

Q. What experimental designs are recommended for evaluating this compound’s mechanism of action?

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify target proteins .
  • Transcriptomics : RNA-seq to analyze gene expression changes post-treatment .
  • In Vivo Models : Xenograft mice studies with pharmacokinetic profiling (plasma t₁/₂, bioavailability) .

Q. How can computational methods enhance the understanding of this compound’s reactivity?

  • DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices) for reaction optimization .
  • MD Simulations : Analyze ligand-protein binding stability (e.g., RMSD < 2 Å over 100 ns) .

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